8-[2-(2-Pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (DCP-LA) is a synthetic derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. [] DCP-LA differentiates from linoleic acid by possessing cyclopropane rings in place of cis-double bonds. [] This structural modification confers unique biological properties to DCP-LA, particularly its ability to selectively activate protein kinase C epsilon (PKCε). [] This selective activation makes DCP-LA a valuable tool for investigating the role of PKCε in various cellular processes and its potential as a therapeutic target for diseases such as Alzheimer's disease. [, ]
DCP-LA's activation of PKCε triggers a cascade of downstream signaling events, ultimately influencing various cellular processes. [] These processes include:
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): DCP-LA-mediated PKCε activation directly inhibits GSK-3β, a key kinase involved in Tau phosphorylation. [] This inhibition reduces Tau hyperphosphorylation, a hallmark of Alzheimer's disease. []
Activation of Akt: DCP-LA also activates Akt, another kinase involved in various cellular processes, including cell survival and growth. [] This activation occurs through both direct phosphorylation by PKCε and indirect activation via inhibition of protein tyrosine phosphatase 1B (PTP1B). [, ]
Enhancement of Receptor Tyrosine Kinase Signaling: By inhibiting PTP1B, DCP-LA enhances receptor tyrosine kinase signaling, leading to the activation of downstream pathways involved in cell growth, proliferation, and survival. []
Stimulation of Neurotransmitter Release: DCP-LA enhances the release of neurotransmitters like glutamate, dopamine, and serotonin in the brain. [, ] This effect is mediated by its action on PKCε and α7 nicotinic acetylcholine receptors. [, ]
Physical and Chemical Properties Analysis
The provided papers do not offer a detailed analysis of DCP-LA's physical and chemical properties. As a fatty acid derivative, it's likely hydrophobic, explaining its ability to interact with cell membranes. [] Further research is needed to characterize its properties fully.
Applications
Investigating PKCε Function: Due to its selectivity for PKCε, DCP-LA is used to study the specific role of this kinase in various cellular processes, including cell signaling, neurotransmission, and neuronal plasticity. [, ]
Developing Alzheimer's Disease Therapies: DCP-LA's ability to reduce Tau phosphorylation and Aβ levels through PKCε activation and PTP1B inhibition makes it a promising candidate for developing novel therapies for Alzheimer's disease. [, , ]
Studying Age-Related Cognitive Decline: DCP-LA has shown potential in ameliorating age-related cognitive impairment in animal models, suggesting its potential use in addressing cognitive decline associated with aging. [, ]
Exploring Treatment for Mood Disorders: Research suggests that DCP-LA might rectify aberrant mossy fiber connections in the hippocampus, highlighting its potential application in treating anxiety and other mood disorders. []
Investigating Skin Aging: DCP-LA exhibits anti-aging effects on the skin by inhibiting senescence-associated β-galactosidase activity and protecting against oxidative stress-induced cell death in skin cells. []
Understanding Ciliary Beat Frequency Regulation: Studies have shown that DCP-LA can influence ciliary beat frequency through PKCε activation, providing insights into the regulation of mucociliary clearance in the lungs. []
Future Directions
Optimizing DCP-LA Derivatives: Developing more potent and bioavailable DCP-LA derivatives could enhance its therapeutic potential. []
Related Compounds
Compound Description: diDCP-LA-PI is a phosphatidylinositol derivative containing two molecules of DCP-LA at the α and β positions. [] It serves as a potent activator of several PKC isozymes, including PKCα, -βΙ, -δ, and -ε, exhibiting greater potency than its enantiomer diDCP-LA-PIe. [] Additionally, diDCP-LA-PI effectively reduces PP1 activity and enhances PP2A activity. [] Notably, it demonstrates strong inhibitory effects on PTP1B activity and promotes phosphorylation of Akt1/2 at Thr308/309. []
Relevance: This compound is structurally related to DCP-LA as it incorporates two DCP-LA molecules into its structure. While both compounds activate PKC and influence Akt phosphorylation, diDCP-LA-PI exhibits a broader range of PKC isozyme activation and additionally impacts protein phosphatase activity, unlike DCP-LA. []
Relevance: As the enantiomer of diDCP-LA-PI, this compound shares a close structural relationship with DCP-LA. Although both compounds modulate PKC and Akt phosphorylation, diDCP-LA-PIe exhibits subtle differences in its activity profile compared to both DCP-LA and diDCP-LA-PI, highlighting the impact of stereochemistry on biological activity. []
diDCP-LA-PE
Compound Description: This compound is a phosphatidyl-ethanolamine derivative containing two molecules of DCP-LA. [] It activates a broad range of PKC isozymes, particularly showing significant activation of atypical PKC isozymes PKCι and -ζ, which is not observed with other DCP-LA phospholipid derivatives. [] It also inhibits PP1 and PTP1B activities. []
diDCP-LA-PS
Compound Description: diDCP-LA-PS is a phosphatidyl-serine derivative incorporating two molecules of DCP-LA. [] It activates most PKC isozymes, with the exception of PKCγ, which it inhibits. [] Additionally, diDCP-LA-PS exhibits strong inhibitory effects on PTP1B activity. []
Relevance: This DCP-LA derivative shares the structural feature of incorporating two DCP-LA molecules. While both compounds generally activate PKC, diDCP-LA-PS uniquely inhibits PKCγ. [] This difference in activity profiles underscores the potential for fine-tuning PKC signaling by modifying DCP-LA structure.
diDCP-LA-PC
Compound Description: diDCP-LA-PC is a phosphatidylcholine derivative containing two molecules of DCP-LA. [] This compound exhibits a distinct profile compared to other diDCP-LA derivatives as it activates most PKC isozymes but inhibits PKCγ. [] It also enhances PTP1B activity, contrasting with the inhibitory effects observed with other derivatives. []
Relevance: As a phosphatidylcholine derivative of DCP-LA, this compound demonstrates the diverse effects on PKC isozymes and PTP1B activity that can be achieved through structural modification of DCP-LA. Unlike DCP-LA, diDCP-LA-PC can both activate and inhibit specific PKC isozymes and enhance PTP1B activity. []
12-O-tetradecanoylphorbol 13-acetate (PMA)
Compound Description: PMA is a phorbol ester known as a broad-spectrum PKC activator. [] It induces translocation of PKCε towards the cell surface, contrasting with the cytosolic activation induced by DCP-LA. []
Relevance: Unlike DCP-LA, which selectively activates PKCε in the cytosol, PMA activates PKCε in association with its translocation to the cell surface. [] This difference highlights the distinct mechanisms of action and cellular targets of these two PKC activators.
Bryostatin-1
Compound Description: Bryostatin-1 is a naturally occurring macrocyclic lactone isolated from the marine bryozoan Bugula neritina. [] It is a potent and selective activator of PKC, particularly PKCα and PKCε. [] Bryostatin-1 has demonstrated neuroprotective effects in AD models, similar to DCP-LA. []
DHA-CP6
Compound Description: DHA-CP6 is a cyclopropanated derivative of docosahexaenoic acid (DHA). [] This compound exhibits selective activation of PKCε in a dose-dependent manner. [] Similar to DCP-LA, DHA-CP6 reduces the levels of β-amyloid peptide (Aβ) in cells expressing human APPSwe/PS1δ. []
Relevance: Both DCP-LA and DHA-CP6 represent a class of PKCε activators with potential therapeutic benefits in AD. [] Their shared ability to reduce Aβ levels suggests a common mechanism of action, potentially through the modulation of amyloid precursor protein processing or degradation pathways.
AA-CP4 and EPA-CP5
Compound Description: AA-CP4 and EPA-CP5 are cyclopropanated derivatives of arachidonic acid and eicosapentaenoic acid, respectively. [] These compounds, along with DHA-CP6, activate PKCε in a dose-dependent manner and promote sustained PKC activation. []
Relevance: Although not directly tested in the same studies as DCP-LA, AA-CP4 and EPA-CP5 share structural similarities and PKCε activation profiles with DCP-LA and DHA-CP6. [] This suggests that they might exhibit comparable biological activities and therapeutic potential in conditions where PKCε activation is beneficial.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bimiralisib is under investigation in clinical trial NCT02723877 (PQR309 and Eribulin in Metastatic HER2 Negative and Triple-negative Breast Cancer (PIQHASSO)). Bimiralisib is an orally bioavailable pan inhibitor of phosphoinositide-3-kinases (PI3K) and inhibitor of the mammalian target of rapamycin (mTOR), with potential antineoplastic activity. Bimiralisib inhibits the PI3K kinase isoforms alpha, beta, gamma and delta and, to a lesser extent, mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in cells overexpressing PI3K/mTOR. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy. As mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase. By inhibiting mTOR to a lesser extent than PI3K, PQR309 does not interfere with the mTOR-mediated negative feedback loop on PI3K signaling. Blocking the negative feedback loop would potentially increase PI3K signaling and decrease therapeutic efficacy.
Protriptyline Hydrochloride is the hydrochloride salt form of protriptyline, a tricyclic secondary amine with antidepressant property. Protriptyline hydrochloride blocks the re-uptake of norepinephrine and serotonin by nerve terminals, thereby increasing available norepinephrine and serotonin. Protriptyline does not block dopamine transport but may have an indirect dopamine-facilitating effect through interactions of increased peri-synaptic abundance of norepinephrine, particularly in the cerebral cortex, where adrenergic terminals exceed dopaminergic terminals. This results in elevation of mood and behavioral activity. In addition, this agent exhibits anticholinergic activity. Tricyclic antidepressant similar in action and side effects to IMIPRAMINE. It may produce excitation. See also: Protriptyline (has active moiety).
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate with amide ligands bearing positively charged terbium complexes are used for sensitive detection of NADPH-dependent enzyme activities. DOTA tert-Butyl ester is a benxyl derivative of the cyclic tosamide; can be nitrated directly; is more convenient to incorporate the nitro group after deprotection lithium aluminum hydride.
Cidoxepin Hydrochloride is the hydrochloride salt form of cidoxepin, a psychotropic agent similar to doxepin with potential antianxiety and antidepressant activities. Although its exact mechanism of action has yet to be fully elucidated, cidoxepin may act similarly to doxepin. Cidoxepin may inhibit the reuptake of serotonin and noradrenaline from the synaptic cleft, thereby increasing their activity. This may account for its antianxiety and antidepressant effects. A dibenzoxepin tricyclic compound. It displays a range of pharmacological actions including maintaining adrenergic innervation. Its mechanism of action is not fully understood, but it appears to block reuptake of monoaminergic neurotransmitters into presynaptic terminals. It also possesses anticholinergic activity and modulates antagonism of histamine H(1)- and H(2)-receptors.
Ampkinone is a small molecule activator of AMPK; stimulate functional activation of AMPK via the phosphorylation at Thr172 in cultured L6 muscle cells with an EC50 value of 4.3 μM, enhancing glucose uptake by 3.2-fold.IC50 value: 4.3 uM(EC50) [1]Target: AMPK acivatorAmpkinone stimulated the phosphorylation of AMPK via the indirect activation of AMPK in various cell lines. Ampkinone-mediated activation of AMPK required the activity of LKB1 and resulted in increased glucose uptake in muscle cells. In addition, ampkinone-treated DIO mice significantly reduced total body weight and overall fat mass. Histological examination and measurement of lipid parameters showed that ampkinone effectively improved metabolic abnormalities in the DIO mice model.
Prexasertib has been used in trials studying the treatment and basic science of mCRPC, Leukemia, Neoplasm, breast cancer, and Ovarian Cancer, among others. Prexasertib is an inhibitor of checkpoint kinase 1 (chk1) with potential antineoplastic activity. Upon administration, prexasertib selectively binds to chk1, thereby preventing activity of chk1 and abrogating the repair of damaged DNA. This may lead to an accumulation of damaged DNA and may promote genomic instability and apoptosis. Prexasertib may potentiate the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapeutic agents. Chk1, a serine/threonine kinase, mediates cell cycle checkpoint control and is essential for DNA repair and plays a key role in resistance to chemotherapeutic agents.
Pymetrozine is a member of the class of 1,2,4-triazines that is 4,5-dihydro-1,2,4-triazin-3(2H)-one substituted by a methyl group at position 6 and a (pyridin-3-ylmethylidene)amino group at position 4. It has a role as an antifeedant, an environmental contaminant, a xenobiotic and a TRPV channel modulator. It is a member of 1,2,4-triazines and a member of pyridines. Pymetrozine can cause cancer according to The Environmental Protection Agency (EPA). Pymetrozine is a neuroactive insecticide that selectively affects chordotonal mechanoreceptors. Physiologically, it appears to act by preventing these insects from inserting their stylus into the plant tissue. It controls many strains of aphids on potatoes and in a range of vegetable brassica crops. Pymetrozine has been determined to be of low acute toxicity to humans, birds, aquatic organisms, mammals, and bees.
Prexasertib, also known as LY2606368, is a potent and selective Chk1/Chk2 inhibitor. Prexasertib increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia. LY2606368 Causes Replication Catastrophe and Antitumor Effects through CHK1-Dependent Mechanisms. Treatment of cells with LY2606368 results in the rapid appearance of TUNEL and pH2AX-positive double-stranded DNA breaks in the S-phase cell population.